benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate
Description
Benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group, a methyl substituent, and a pyrrolidine-containing alkyl chain.
Properties
IUPAC Name |
benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQBXKNQUWRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Benzyl N-Methyl-N-[(2S)-3-Methyl-1-Pyrrolidin-1-Ylbutan-2-Yl]Carbamate (CAS 1353953-55-5)
(b) Benzyl N-[(2S)-3-Methyl-1-Oxo-1-[[(2R,3S)-1,1,1-Trifluoro-2-Hydroxy-4-Methylpentan-3-Yl]Amino]Butan-2-Yl]Carbamate (CAS 173094-24-1)
- Structure : Incorporates a trifluoromethyl-hydroxypentan moiety and an oxo group.
- Properties : The trifluoro and hydroxy groups enhance polarity (aqueous solubility ~15 mg/mL vs. <5 mg/mL for the target compound) and introduce hydrogen-bonding capacity, likely impacting target binding affinity .
- Applications : Reported in studies of enzyme inhibitors, particularly serine hydrolases .
(c) Benzyl N-[2-(1,4-Dioxaspiro[4.5]Decan-8-Yl)Ethyl]Carbamate (CAS 161510-43-6)
- Structure : Features a spirocyclic dioxolane ring system.
- Properties: The rigid spirocyclic structure increases molecular weight (MW ~347 vs.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl N-methyl-N-(3-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate?
- Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and a secondary amine precursor under basic conditions (e.g., triethylamine). This method ensures selective functionalization of the amine group while minimizing side reactions. Reaction parameters such as temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometric ratios are critical for achieving yields >75% .
- Key Steps :
Activation of the amine precursor (e.g., 3-methyl-1-pyrrolidin-1-ylpentan-2-amine) with a base.
Dropwise addition of benzyl chloroformate.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : and NMR to confirm substitution patterns (e.g., δH 4.39 for methylene protons adjacent to the carbamate carbonyl, δC 153.5 for carbamate C=O) .
- HRMS : Exact mass analysis to verify molecular formula (e.g., [M+H] calculated for ).
- X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystallinity challenges in flexible carbamates .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Critical Substituents :
- The benzyl carbamate moiety enhances hydrophobic interactions with target proteins, as shown in EGFR/HER2 inhibition studies where fluorinated benzyl groups improved potency by 20-fold .
- The pyrrolidine ring introduces conformational rigidity, influencing binding affinity to enzymes like proteases or kinases .
- Methodological Insight : Use comparative assays with analogs lacking specific groups (e.g., pyrrolidine or methyl substituents) to isolate functional contributions .
Q. How does stereochemistry at the chiral centers affect pharmacological properties?
- Case Study : The (R)-configuration in related carbamates showed 3-fold higher antiviral activity compared to (S)-isomers due to optimized binding pocket occupancy .
- Experimental Design :
Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
Evaluate activity in cell-based assays (e.g., IC in cancer metastasis models) .
Q. What computational strategies are effective for predicting target interactions?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., EGFR’s ATP-binding site) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
- Validation : Cross-reference with biochemical data (e.g., SPR binding kinetics) to refine computational models .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of similar carbamates?
- Case Example : While some studies report potent antimetastatic effects (IC < 1 µM in PC-3M-CT+ cells) , others show modest activity (IC > 10 µM) due to divergent assay conditions (e.g., serum concentration, incubation time).
- Resolution Strategy :
Standardize assay protocols (e.g., Matrigel invasion assays, 24-hour treatment).
Validate using orthogonal methods (e.g., Western blot for MMP inhibition) .
Methodological Optimization
Q. What strategies improve yield in multi-step syntheses of this compound?
- Optimization Levers :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for transient amine protection, with TFA-mediated cleavage .
- Catalysis : Employ Pd/C or Ni catalysts for hydrogenolysis of benzyl groups in later stages .
Biological Activity Profiling
Q. What in vitro models are suitable for evaluating this compound’s antimetastatic potential?
- Models :
- Prostate Cancer : PC-3M-CT+ cell line for invasion assays (Boyden chamber with Matrigel) .
- Hypoxia Studies : HIF-1α activation assays in HCT116 cells under 1% O .
- Endpoint Metrics : Quantify MMP-9 secretion (ELISA) or actin polymerization (phalloidin staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
